

Physical and chemical characteristics of N-Desmethyl Droloxifene-d5

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Compound of Interest

Compound Name: N-Desmethyl Droloxifene-d5

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N-Desmethyl Droloxifene-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of **N-Desmethyl Droloxifene-d5**, a deuterated analog of a key metabolite of the selective estrogen receptor modulator (SERM), Droloxifene. This document is intended to serve as a comprehensive resource, consolidating available data on its properties, analytical methodologies, and metabolic context.

Core Physical and Chemical Characteristics

N-Desmethyl Droloxifene-d5 is the isotopically labeled form of N-Desmethyl Droloxifene, where five hydrogen atoms have been replaced by deuterium. This labeling is typically introduced in the ethyl group of the butenyl side chain. Such deuterated standards are invaluable in quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, where they serve as ideal internal standards due to their similar chemical behavior and distinct mass.

A summary of the key physical and chemical properties is presented in Table 1.



Table 1: Physical and Chemical Properties of **N-Desmethyl Droloxifene-d5** and its Non-Deuterated Analog

| Property | N-Desmethyl Droloxifene- d5 | N-Desmethyl Droloxifene |
|--------------------|---|---|
| Synonyms | 3-[(1E)-1-[4-[2- (Methylamino)ethoxy]phenyl]-2 -phenyl-1-buten-1-yl-d5]- phenol; N- Desmethyldroloxifene-d5; K 106-d5; N-Desmethyl-3- hydroxytamoxifen-d5 | (E)-3-(1-(4-(2- (Methylamino)ethoxy)phenyl)-2 -phenylbut-1-en-1-yl)phenol |
| CAS Number | 1185241-63-7[1] | 83647-33-0[2] |
| Molecular Formula | C25H22D5NO2[1][3] | C25H27NO2[2] |
| Molecular Weight | 378.52 g/mol [3] | 373.5 g/mol [2] |
| Appearance | Pale Yellow Solid[4] | White to Light Brown Solid[2] |
| Solubility | Soluble in Chloroform, Methanol[4] | Data not explicitly available; Droloxifene citrate is soluble in methanol.[5] |
| Storage Conditions | -20°C, Amber Vial, Under Inert Atmosphere[4] | 2-8°C, Amber Vial, Refrigerator, Under inert atmosphere[2] |
| Purity | >98% (Chemical Purity)[1] | Not specified |
| Isotopic Purity | Typically ≥98% isotopic enrichment is recommended for deuterated standards.[6] Specific batch data should be obtained from the supplier's Certificate of Analysis. | Not Applicable |

Experimental Protocols



Synthesis and Purification

A specific, detailed synthesis protocol for **N-Desmethyl Droloxifene-d5** is not readily available in the public domain. However, a general synthetic approach would likely involve the following key steps:

- Synthesis of a Deuterated Precursor: The synthesis would begin with a deuterated starting material, likely a deuterated ethyl-containing compound, to introduce the five deuterium atoms.
- Multi-step Organic Synthesis: A series of organic reactions would follow to construct the core structure of Droloxifene, incorporating the deuterated ethyl group. The synthesis of the parent compound, Droloxifene, involves the reaction of 3-(tetrahydropyran-2-yloxy)phenyl bromide with a ketone precursor, followed by acid-catalyzed dehydration.[5]
- N-Demethylation: The final step would involve the selective removal of one methyl group
 from the dimethylaminoethoxy side chain. While this is a metabolic process in vivo, chemical
 N-demethylation can be achieved using various reagents. One successful approach for Ndemethylation of similar compounds involved the hydrolysis of an N-formyl precursor in
 ethanolic potassium hydroxide.[7]
- Purification: The final product would be purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to achieve high chemical purity.

Analytical Characterization

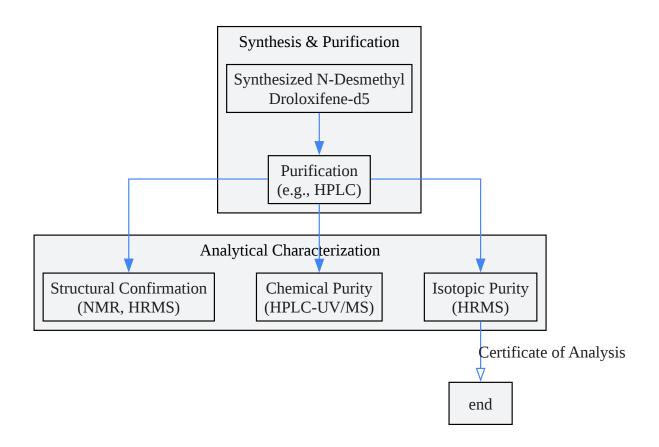
The comprehensive characterization of **N-Desmethyl Droloxifene-d5** is crucial for its use as an internal standard. The following experimental protocols are recommended:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are
 employed to confirm the chemical structure and the position of the deuterium labels. The
 absence or significant reduction of signals corresponding to the deuterated positions in the
 ¹H-NMR spectrum provides evidence of successful labeling.



- Chemical Purity by HPLC: The chemical purity is determined by HPLC with UV or MS
 detection. A typical method would involve a reversed-phase C18 column with a gradient
 elution using a mixture of acetonitrile and water with additives like formic acid or ammonium
 acetate.
- Isotopic Purity by Mass Spectrometry: The isotopic purity, a critical parameter for a
 deuterated standard, is determined using HR-MS.[6][8] This involves analyzing the isotopic
 distribution of the molecular ion and calculating the percentage of the d5 species relative to
 other isotopic variants (d0 to d4). An isotopic enrichment of ≥98% is generally recommended
 for reliable quantitative analysis.[6]

A general workflow for the analytical characterization is depicted below:



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Caption: General workflow for the synthesis, purification, and analytical characterization of **N-Desmethyl Droloxifene-d5**.

Metabolic Pathway and Mechanism of Action

N-Desmethyl Droloxifene is a major metabolite of Droloxifene.[5] Droloxifene itself is a non-steroidal selective estrogen receptor modulator (SERM) that exhibits high binding affinity for the estrogen receptor (ER).[4] Like its parent compound, N-Desmethyl Droloxifene also demonstrates a high affinity for the ER, which is approximately 10 times higher than that of Tamoxifen.[9]

The primary mechanism of action involves competitive binding to the estrogen receptor, leading to the modulation of estrogen-dependent gene expression. In estrogen receptor-positive (ER+) breast cancer cells, this interaction results in an anti-estrogenic effect, inhibiting cell proliferation.

The metabolic conversion of Droloxifene to N-Desmethyl Droloxifene occurs via N-demethylation, a common phase I metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver. This metabolic pathway is analogous to the metabolism of Tamoxifen to N-Desmethyltamoxifen.



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Caption: Simplified metabolic pathway of Droloxifene and the mechanism of action of N-Desmethyl Droloxifene.

Conclusion

N-Desmethyl Droloxifene-d5 is a critical tool for researchers in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology. Its use as an internal standard allows for accurate and precise quantification of its non-deuterated counterpart in biological matrices. This technical guide summarizes the key physical and chemical properties, outlines general



experimental protocols for its characterization, and provides context for its metabolic origin and mechanism of action. For specific applications, it is imperative to consult the supplier's Certificate of Analysis for lot-specific data on purity and isotopic enrichment.

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References

- 1. mdpi.com [mdpi.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. N-Desmethyl Droloxifene-d5 | 1185241-63-7 [amp.chemicalbook.com]
- 5. Droloxifene Some Pharmaceutical Drugs NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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